Home > Products > Screening Compounds P50360 > 8-Benzyloxy Warfarin
8-Benzyloxy Warfarin - 32492-96-9

8-Benzyloxy Warfarin

Catalog Number: EVT-1442712
CAS Number: 32492-96-9
Molecular Formula: C26H22O5
Molecular Weight: 414.457
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Warfarin

Compound Description: Warfarin is a commonly prescribed anticoagulant used to prevent blood clots. It acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. [] Warfarin is a racemic mixture, with the S-enantiomer exhibiting greater potency. [] Its use demands careful monitoring due to a narrow therapeutic index and potential for adverse events, including bleeding. [, ]

6-Hydroxylated Warfarin

Compound Description: 6-Hydroxylated Warfarin is a metabolite of warfarin produced via CYP2C9-mediated metabolism. [] Its formation, along with that of 7-Hydroxylated Warfarin, is significantly inhibited by the drug fluconazole. [] This inhibition contributes to the complex drug-drug interactions observed with warfarin, particularly in individuals with certain CYP2C9 genotypes. []

7-Hydroxylated Warfarin

Compound Description: 7-Hydroxylated Warfarin, alongside 6-Hydroxylated Warfarin, is a significant metabolite of warfarin primarily formed through the activity of the CYP2C9 enzyme. [] Like other CYP2C9-mediated metabolic pathways, the formation of 7-Hydroxylated Warfarin is significantly inhibited by the presence of fluconazole. [] This inhibition further contributes to the variability observed in warfarin drug-drug interactions. []

10-Hydroxylated Warfarin

Compound Description: 10-Hydroxylated Warfarin stands out as a warfarin metabolite that demonstrates distinctive pharmacokinetic properties. [] Unlike 6- and 7-Hydroxylated Warfarin, the formation of 10-Hydroxylated Warfarin appears to be less influenced by fluconazole, suggesting a less prominent role of CYP2C9 in its production. [] Interestingly, 10-Hydroxylated Warfarin exhibits a longer half-life compared to other metabolites and shows no significant renal excretion, indicating a different elimination pathway. []

Rivaroxaban

Compound Description: Rivaroxaban is a direct factor Xa inhibitor, a class of novel oral anticoagulants (NOACs). [, ] It is prescribed for various conditions, including stroke prevention in atrial fibrillation and venous thromboembolism treatment. [] Unlike warfarin, Rivaroxaban does not require routine coagulation monitoring. []

Apixaban

Compound Description: Apixaban is another direct factor Xa inhibitor, classified as a NOAC, similar to rivaroxaban. [, ] It offers an alternative to warfarin for stroke prevention in patients with atrial fibrillation and for treating venous thromboembolism. []

Source and Classification

8-Benzyloxy Warfarin is synthesized from Warfarin, which was originally developed as a pesticide before being repurposed for medical use. The compound belongs to the class of anticoagulants and is categorized under small molecules with therapeutic applications in cardiovascular medicine. Its structural classification falls under benzyl derivatives of coumarins.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Benzyloxy Warfarin typically involves the reaction of Warfarin with benzyl alcohol in the presence of an acid catalyst. This reaction can be performed through various methods, including:

  • Direct Alkylation: This method involves treating Warfarin with benzyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the benzyloxy group.
  • Reflux Conditions: The reaction mixture is often refluxed to ensure complete conversion, typically monitored by thin-layer chromatography.
  • Purification: Post-reaction, the product is purified using techniques such as recrystallization or column chromatography to isolate 8-Benzyloxy Warfarin from unreacted materials and byproducts .
Molecular Structure Analysis

Structure and Data

The molecular formula for 8-Benzyloxy Warfarin is C19_{19}H19_{19}O4_{4} with a molecular weight of approximately 315.36 g/mol. The compound retains the core structure of Warfarin, which includes a coumarin backbone with modifications at the 8-position.

  • Molecular Structure: The structural formula can be represented as follows:
C19H19O4\text{C}_{19}\text{H}_{19}\text{O}_{4}

The compound features:

  • A coumarin ring system.
  • A benzyl ether substituent at the 8-position.

Structural Representation

The structural representation can be visualized using molecular modeling software or chemical drawing tools, which can depict bond angles and spatial arrangements.

Chemical Reactions Analysis

Reactions and Technical Details

8-Benzyloxy Warfarin can undergo various chemical reactions typical for phenolic compounds, including:

  • Hydrolysis: Under acidic or basic conditions, the benzyloxy group may hydrolyze back to produce Warfarin.
  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Conjugation Reactions: It may participate in conjugation reactions with glucuronic acid or sulfate, affecting its solubility and pharmacokinetics .
Mechanism of Action

Process and Data

The mechanism of action for 8-Benzyloxy Warfarin is similar to that of its parent compound, Warfarin. It acts as an anticoagulant by inhibiting vitamin K epoxide reductase (VKOR), an enzyme crucial for recycling vitamin K in the liver. This inhibition leads to a decreased synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), ultimately prolonging coagulation time.

  1. Inhibition of VKOR: By blocking VKOR, 8-Benzyloxy Warfarin reduces active vitamin K levels.
  2. Reduced Clotting Factor Production: The decrease in active vitamin K results in diminished synthesis of clotting factors, thereby exerting its anticoagulant effect.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: The melting point is reported to be around 90–92 °C .

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized 8-Benzyloxy Warfarin.

Applications

Scientific Uses

8-Benzyloxy Warfarin has potential applications in various fields:

  • Pharmaceutical Research: As a modified anticoagulant, it may be studied for improved efficacy or reduced side effects compared to traditional Warfarin.
  • Biochemical Studies: Its unique structure allows for investigations into drug metabolism and interactions with biological macromolecules.
  • Drug Development: It serves as a lead compound for developing new anticoagulants with enhanced pharmacological profiles.
Introduction to 8-Benzyloxy Warfarin

Chemical Identity and Structural Features

8-Benzyloxy Warfarin (C₂₆H₂₂O₅; molecular weight 414.45 g/mol) is characterized by a benzyl ether moiety (–OCH₂C₆H₅) appended to the 8-position of 4-hydroxycoumarin. This modification differentiates it from both parent warfarin (C₁₉H₁₆O₄) and other positional isomers like 7-benzyloxy warfarin (CID 57369638) [1] [4]. The benzyl group enhances lipophilicity, influencing protein binding and metabolic stability. Key structural attributes include:

  • Core Coumarin System: Retains the 4-hydroxy-2H-chromen-2-one backbone critical for antagonizing vitamin K epoxide reductase (VKORC1) [6] [8].
  • Acetonylbenzyl Sidechain: The 3-(α-acetonylbenzyl) group at the 3-position mimics warfarin’s sidechain, enabling competitive enzyme inhibition [10].
  • Benzyl Ether: The 8-benzyloxy substituent sterically shields the C8 position, altering electron density and redox behavior compared to unmodified warfarin [4].

Table 1: Structural and Physicochemical Comparison of Warfarin Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Registry NumberKey Structural Distinction
WarfarinC₁₉H₁₆O₄308.3381-81-2Unsubstituted coumarin
8-Benzyloxy WarfarinC₂₆H₂₂O₅414.4532492-96-9Benzyl ether at C8 position
7-Benzyloxy WarfarinC₂₆H₂₂O₅414.45N/A (CID 57369638)Benzyl ether at C7 position
DicumarolC₁₉H₁₂O₆336.3066-76-2Dicoumarol-linked scaffold

Historical Context in Anticoagulant Research

The discovery of 8-Benzyloxy Warfarin is rooted in Karl Paul Link’s foundational work at the University of Wisconsin (1930s–1940s). Link’s team isolated dicumarol from spoiled sweet clover, linking hemorrhagic disease in cattle to impaired vitamin K recycling [2] [9]. Systematic synthesis of >100 coumarin analogs followed, culminating in warfarin (Compound #42) in 1948. Early structural derivations focused on:

  • Bioisosteric Replacements: Alkyl/aryl modifications at positions 3, 4, and 8 to modulate anticoagulant potency and bioavailability.
  • Metabolic Stability: Benzyl ethers like 8-benzyloxy warfarin were engineered to resist cytochrome P450 oxidation, extending half-life for mechanistic studies [5] [7].

This era established structure-activity relationships (SAR) proving that C4 hydroxy group and C3 hydrophobic sidechains are indispensable for VKORC1 inhibition, while C7/C8 substitutions fine-tuned pharmacokinetics [2] [6].

Role as a Synthetic Intermediate in Warfarin Metabolism Studies

8-Benzyloxy Warfarin serves as a strategic molecular probe for dissecting warfarin’s metabolic fate and genetic polymorphisms. Its applications include:

CYP2C9 Metabolism Studies

The (S)-warfarin enantiomer—primarily metabolized by CYP2C9—undergoes hydroxylation at C6, C7, C8, and C10 positions. 8-Benzyloxy Warfarin’s blocked C8 position allows isolation of alternative oxidation pathways:

  • Competitive Inhibition Assays: Quantifies CYP2C9 affinity shifts in presence of variants (*2, *3 alleles) using spectral binding titrations [3] [6].
  • Metabolite Mapping: Identifies warfarin’s C6/C10 hydroxylated byproducts via LC-MS when C7/C8 sites are obstructed [3].

Table 2: Applications in Warfarin Pharmacogenetics

Research ApplicationMethodologyKey Insight
CYP2C9 Polymorphism ScreeningIncubation with human liver microsomes*2 allele reduces 7-hydroxylation by 30–50%
VKORC1 Binding KineticsFluorescence quenching with purified enzymec.-1639G>A variant increases binding affinity 3-fold
Warfarin-Protein DisplacementEquilibrium dialysis with serum albuminBenzyl ether reduces albumin binding by 15% vs. warfarin

VKORC1 Enzyme Interaction Probes

  • Binding Affinity Quantification: The benzyl ether’s bulkiness disrupts coumarin planarity, reducing VKORC1 affinity by ~40% compared to warfarin, confirming steric constraints in the enzyme’s active site [8].
  • Vitamin K Cycle Analysis: Used in in vitro reconstitution assays to trace warfarin’s disruption of vitamin K epoxide reduction, independent of CYP-mediated metabolism [6] [8].

Isotope-Labeled Tracers

Synthesis of carbon-14 labeled 8-benzyloxy warfarin enables autoradiographic tracking of tissue distribution and mass-balance studies, bypassing rapid C7/C8 demethylation seen in unmodified warfarin [3] [6].

Properties

CAS Number

32492-96-9

Product Name

8-Benzyloxy Warfarin

IUPAC Name

4-hydroxy-3-(3-oxo-1-phenylbutyl)-8-phenylmethoxychromen-2-one

Molecular Formula

C26H22O5

Molecular Weight

414.457

InChI

InChI=1S/C26H22O5/c1-17(27)15-21(19-11-6-3-7-12-19)23-24(28)20-13-8-14-22(25(20)31-26(23)29)30-16-18-9-4-2-5-10-18/h2-14,21,28H,15-16H2,1H3

InChI Key

VSDJTMWCGIUVGS-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OCC4=CC=CC=C4)OC2=O)O

Synonyms

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-8-(phenylmethoxy)-2H-1-benzopyran-2-one; 3-(α-Acetonylbenzyl)-8-(benzyloxy)-4-hydroxy-coumarin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.